Cas no 864721-95-9 (Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- structure
864721-95-9 structure
Product Name:Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
CAS-Nr.:864721-95-9
MF:C20H24O6
MW:360.400966644287
CID:5597218
Update Time:2023-08-23

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
    • (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one
    • 7α,8α-Epoxytriptolide
    • Inchi: 1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12+,13-,14-,16+,17-,18-,19-,20+/m0/s1
    • InChI-Schlüssel: DFBIRQPKNDILPW-QJKGDASQSA-N
    • Lächelt: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@H]1O[C@@]31[C@@H]([C@@]1(C(C)C)O[C@H]1[C@@H]1O[C@]231)O

Experimentelle Eigenschaften

  • Dichte: 1.48±0.1 g/cm3(Predicted)
  • Schmelzpunkt: 211-213 °C
  • Siedepunkt: 601.7±55.0 °C(Predicted)
  • pka: 14.25±0.60(Predicted)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:4-DMAP, S:C5H5N, 24 h, rt
2.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
3.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
4.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
Referenz
Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities
By Xu, Hongtao et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:LiBH4, R:BF3-Et2O, S:THF
2.1S:C5H5N
3.1R:O(C(=O)CF3)2, R:C5H5N, S:CH2Cl2
4.1R:N2H4, R:H2O, S:MeOH
5.1R:mCPBA, R:Na2HPO4, S:Benzene, 48 h
Referenz
Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones
By Zhang, Fan and Li, Yuan Chao, Chinese Chemical Letters, 2005, 16(2), 205-208

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Raw materials

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Preparation Products

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Verwandte Literatur

Empfohlene Lieferanten
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge